molecular formula C9H17N3 B12827294 (R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Cat. No.: B12827294
M. Wt: 167.25 g/mol
InChI Key: MDZBFSVBYUYJMN-QMMMGPOBSA-N
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Description

®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their aromatic five-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction processes and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole stands out due to its specific substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

(5R)-1-methyl-5-propan-2-yl-2,3,5,6-tetrahydroimidazo[1,2-a]imidazole

InChI

InChI=1S/C9H17N3/c1-7(2)8-6-10-9-11(3)4-5-12(8)9/h7-8H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

MDZBFSVBYUYJMN-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H]1CN=C2N1CCN2C

Canonical SMILES

CC(C)C1CN=C2N1CCN2C

Origin of Product

United States

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